molecular formula C10H9FN2O2 B12723470 2-Benzofurancarboximidamide, 5-fluoro-N-hydroxy-3-methyl- CAS No. 84748-02-7

2-Benzofurancarboximidamide, 5-fluoro-N-hydroxy-3-methyl-

Cat. No.: B12723470
CAS No.: 84748-02-7
M. Wt: 208.19 g/mol
InChI Key: OIDAHYUPZPGCOW-UHFFFAOYSA-N
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Description

5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous-flow reactors for nitration and reduction steps, as well as the development of more efficient catalysts for cyclization and hydroxylation reactions.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboximidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-Fluoro-3-methyl-2-benzofurancarboxamide.

    Reduction: Formation of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboxamide.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The carboximidamide group can participate in electrostatic interactions with charged residues, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxy and carboximidamide groups provide additional sites for interaction with molecular targets.

Properties

CAS No.

84748-02-7

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

5-fluoro-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide

InChI

InChI=1S/C10H9FN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13)

InChI Key

OIDAHYUPZPGCOW-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(OC2=C1C=C(C=C2)F)/C(=N\O)/N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=NO)N

Origin of Product

United States

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